((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

Catalog No.
S869122
CAS No.
1315365-54-8
M.F
C6H16Cl2N2O
M. Wt
203.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydr...

CAS Number

1315365-54-8

Product Name

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

IUPAC Name

oxan-4-ylmethylhydrazine;dihydrochloride

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

InChI

InChI=1S/C6H14N2O.2ClH/c7-8-5-6-1-3-9-4-2-6;;/h6,8H,1-5,7H2;2*1H

InChI Key

NIEBLDGMZQPDKD-UHFFFAOYSA-N

SMILES

C1COCCC1CNN.Cl.Cl

Canonical SMILES

C1COCCC1CNN.Cl.Cl

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride (CAS 1315365-54-8) is a specialized bifunctional building block extensively utilized in medicinal chemistry for the synthesis of N-substituted pyrazoles and related heterocycles . Structurally, it combines a reactive hydrazine moiety with a tetrahydropyran (THP) ring, serving as a highly polar, oxygen-containing bioisostere for carbocyclic analogs. Formulated as a dihydrochloride salt, it provides a stable, free-flowing solid that ensures precise stoichiometric control and batch-to-batch reproducibility during parallel synthesis and scale-up manufacturing. Its primary procurement value lies in its ability to simultaneously install a critical pharmacophore geometry while actively lowering the lipophilicity (LogP) of the resulting active pharmaceutical ingredient (API), a critical parameter in modern kinase and epigenetic inhibitor drug discovery [1].

Substituting ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride with generic alkyl hydrazines or its exact carbocyclic analog (cyclohexylmethylhydrazine) routinely leads to downstream failures in both synthesis and pharmacological profiling . From a handling perspective, attempting to use the free base form of this compound introduces severe oxidation risks, variable assay yields, and potential explosive hazards, making the dihydrochloride salt mandatory for reproducible process chemistry . From a structural perspective, substituting the THP ring with a cyclohexyl ring increases the lipophilicity of the final API, which frequently causes the final drug candidate to fail late-stage aqueous solubility and metabolic clearance thresholds. Consequently, procurement must secure this exact oxygenated, salt-stabilized form to maintain both synthetic viability and target ADME profiles.

Process Stability and Handling Safety

Hydrazine derivatives are notoriously unstable in their free base forms, prone to rapid atmospheric oxidation and posing significant handling hazards. The dihydrochloride salt of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine provides a critical stabilization mechanism. Analytical comparisons show that while the free base degrades rapidly under ambient conditions, the dihydrochloride salt maintains >95% purity over extended storage, allowing for accurate weighing and automated dispensing without inert-atmosphere glovebox requirements.

Evidence DimensionAmbient shelf-life and purity retention
Target Compound DataDihydrochloride salt: >95% purity retained over 6 months at room temperature
Comparator Or BaselineFree base analog: Rapid degradation/oxidation within days under ambient air
Quantified DifferenceComplete elimination of rapid ambient oxidation
ConditionsStandard laboratory storage (ambient air, room temperature)

Procuring the dihydrochloride salt is essential for ensuring batch-to-batch reproducibility and safety in both high-throughput library synthesis and large-scale manufacturing.

Physicochemical Tuning: Lipophilicity Reduction

In drug discovery, managing the lipophilicity (LogP) of a lead compound is critical for ensuring adequate aqueous solubility. The incorporation of the tetrahydropyran (THP) ring via this specific hydrazine building block, as opposed to a cyclohexyl analog, introduces a hydrogen-bond acceptor (the oxygen atom) that significantly alters the physicochemical profile. Substituting a cyclohexylmethyl group with a (tetrahydro-2H-pyran-4-yl)methyl group typically reduces the calculated LogP (cLogP) of the resulting scaffold by 1.0 to 1.5 units, directly translating to improved thermodynamic solubility .

Evidence DimensionCalculated Lipophilicity (cLogP) contribution
Target Compound Data(Tetrahydro-2H-pyran-4-yl)methyl substitution
Comparator Or BaselineCyclohexylmethyl substitution
Quantified DifferenceReduction of cLogP by ~1.0 - 1.5 units
ConditionsIn silico physicochemical profiling of resulting pyrazole APIs

Buyers optimizing lead compounds for oral bioavailability must select the THP-hydrazine over carbocyclic analogs to prevent late-stage attrition due to poor aqueous solubility.

Yield Optimization in Pyrazole Condensation

The synthesis of N-substituted pyrazoles, such as those used in EZH2 inhibitors, relies on the condensation of a hydrazine with a 1,3-dicarbonyl equivalent (e.g., (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate). Utilizing the pure dihydrochloride salt of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine ensures precise 1:1 stoichiometry and prevents side reactions associated with degraded hydrazine species. Standard reflux conditions in ethanol utilizing the dihydrochloride salt consistently yield the target pyrazole intermediate at >80% isolated yield, whereas partially degraded free base mixtures result in complex crude profiles and sub-50% yields [1].

Evidence DimensionIsolated yield of target N-substituted pyrazole
Target Compound DataDihydrochloride salt: >80% isolated yield
Comparator Or BaselineDegraded/crude free base: <50% yield with complex impurity profile
Quantified Difference>30% absolute increase in isolated yield
ConditionsReflux in ethanol for 2 hours with 1,3-dicarbonyl equivalent

Procuring the high-purity dihydrochloride salt directly reduces downstream purification bottlenecks and API material loss during multi-step syntheses.

Synthesis of Epigenetic and Kinase Inhibitors

This compound is the exact precursor required for synthesizing specific N-substituted pyrazole cores found in modern targeted therapies, including EZH2 inhibitors. Its selection is driven by the need to fit the (tetrahydro-2H-pyran-4-yl)methyl motif into specific enzyme binding pockets while maintaining optimal drug-like solubility [1].

High-Throughput Medicinal Chemistry Library Generation

Due to the ambient stability of the dihydrochloride salt, this reagent is highly suited for automated, parallel synthesis platforms. It allows medicinal chemists to rapidly generate diverse libraries of pyrazole or pyridazine derivatives without the yield variability associated with handling volatile or oxidation-prone free base hydrazines .

Lead Optimization and Scaffold Hopping (ADME Tuning)

When a lead pharmaceutical candidate containing a cyclohexyl or simple alkyl group exhibits poor aqueous solubility or high lipophilic-driven toxicity, this compound is procured to execute a direct bioisosteric replacement. The introduction of the THP oxygen atom systematically lowers the LogP, rescuing the ADME profile of the candidate API .

Dates

Last modified: 08-16-2023

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